4-pentyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine
Description
4-Pentyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine is a heterocyclic compound featuring a fused cyclopenta[b]quinoline core substituted with a pentyl chain at the 4-position and an imine group at the 9-position. Its structure combines aromatic and partially saturated rings, conferring unique electronic and steric properties.
Structure
3D Structure
Properties
IUPAC Name |
4-pentyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2/c1-2-3-6-12-19-15-10-5-4-8-13(15)17(18)14-9-7-11-16(14)19/h4-5,8,10,18H,2-3,6-7,9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUYLSYEZFKFHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(CCC2)C(=N)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
481687-01-8 | |
| Record name | 481687-01-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-pentyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine typically involves multi-step organic reactions. One common synthetic route includes:
Cyclization Reaction: Starting from a suitable quinoline precursor, a cyclization reaction is carried out to form the cyclopenta[b]quinoline core. This step often involves the use of strong acids or bases as catalysts.
Reduction: The imine group is introduced by reducing a corresponding nitro or nitrile precursor using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
4-Pentyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the imine group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline core, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Halogens (chlorine, bromine), sulfonyl chlorides.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Corresponding amines.
Substitution: Halogenated or sulfonylated quinoline derivatives.
Scientific Research Applications
Allosteric Modulation of PAR1
One of the primary applications of 4-pentyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine is its role as an allosteric inhibitor of PAR1. This receptor is crucial in various physiological processes, including thrombus formation and vascular injury responses. The compound has demonstrated antithrombotic properties , inhibiting thrombus formation with an IC50 value around 1 mg/kg . Its specific interaction with helix 8 of PAR1 alters receptor conformation, thereby inhibiting downstream signaling pathways associated with thrombus formation .
Potential Therapeutic Uses
The antithrombotic properties of this compound suggest several therapeutic applications:
- Cardiovascular Diseases : Given its ability to inhibit thrombus formation, this compound may be beneficial in treating conditions such as myocardial infarction and stroke.
- Vascular Injury Responses : The modulation of PAR1 could help manage vascular injuries by reducing excessive platelet activation.
Case Studies
Several studies have documented the effects and mechanisms of action for this compound. Notable findings include:
- In vivo Studies : Research has shown that this compound effectively inhibits thrombus formation in animal models .
- Mechanistic Insights : Studies have elucidated how the compound binds specifically to helix 8 of PAR1 and alters receptor conformation .
Mechanism of Action
The mechanism of action of 4-pentyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs share the cyclopenta[b]quinoline scaffold but differ in substituents and functional groups, leading to distinct pharmacological and physicochemical profiles. Key comparisons include:
Key Observations :
- Functional Group Impact : The imine group (C=N) in the target compound may confer redox activity or metal-binding capacity, contrasting with the amine (-NH₂) or acetamide (-NHCOCH₃) groups in analogs .
Physicochemical Properties
- Lipophilicity : The pentyl chain increases logP values compared to polar analogs like Amiridine, impacting blood-brain barrier penetration and metabolic clearance .
- Solubility : The acetamide derivative’s solubility in aqueous media exceeds that of the imine-containing target compound, which may influence formulation strategies .
Biological Activity
4-pentyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine (CAS No. 481687-01-8) is a nitrogen-containing heterocyclic compound characterized by its bicyclic structure and the presence of an imine functional group. This compound has garnered interest due to its biological activity, particularly as an allosteric inhibitor of protease-activated receptor 1 (PAR1), which plays a crucial role in thrombus formation and vascular injury responses.
- Molecular Formula : C17H22N2
- Molecular Weight : Approximately 254.37 g/mol
- Structural Features : The unique cyclopenta[b]quinoline framework contributes to its hydrophobic properties and biological interactions.
This compound acts as an allosteric modulator of PAR1. It binds specifically to helix 8 of the receptor, altering its conformation and inhibiting downstream signaling pathways that lead to thrombus formation. This interaction is critical for its potential therapeutic applications in cardiovascular diseases.
Antithrombotic Properties
The compound exhibits significant antithrombotic effects:
- IC50 Value : Approximately 1 mg/kg in vivo.
- Inhibition Mechanism : It inhibits thrombus formation by blocking granule secretion from platelets activated by PAR1 agonists without affecting activation by other pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 9H-Cyclopenta[b]quinolin-9-imine | C16H14N2 | Lacks pentyl group; simpler structure |
| 4-propyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine | C16H20N2 | Similar structure but with propyl group |
| JF5 (another allosteric inhibitor) | C17H22N2 | Shares molecular formula but different functional groups |
The structural uniqueness of this compound enhances its biological activity compared to similar compounds that either lack the pentyl group or do not interact effectively with PAR1.
Study on Antithrombotic Activity
A study demonstrated the efficacy of this compound in reducing thrombus size in animal models. The study highlighted:
- Methodology : Animal models were treated with varying doses of the compound.
- Results : Significant reduction in thrombus size was observed compared to control groups.
Pharmacokinetics
Research into the pharmacokinetics of this compound indicates:
- Absorption : Favorable absorption characteristics due to its hydrophobic nature.
- Distribution : Predominantly distributed in vascular tissues, aligning with its target action on PAR1.
Q & A
Q. Key Variables :
- Catalyst type (e.g., iodine, Lewis acids).
- Solvent polarity and volume.
- Stoichiometric ratios and temperature.
Q. Table 1: Synthetic Approaches for Analogous Compounds
| Method | Catalyst/Solvent | Reactants | Yield | Purity | Reference |
|---|---|---|---|---|---|
| Iodine-catalyzed | Iodine, cyclopentanone | 4-Bromobenzaldehyde, quinolin-amine | ~75% | 98% Min. | |
| DMF Crystallization | DMF | Triazolopyrimidinone precursor | 82% | >95% |
Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?
Basic Research Question
- Single-crystal X-ray diffraction : Resolves bond lengths (mean σ(C–C) = 0.003 Å) and stereochemistry, critical for confirming the imine moiety and pentyl substituent positioning .
- High-resolution NMR/LCMS : HNMR verifies proton environments (e.g., cyclopentyl H signals), while LCMS confirms molecular weight (e.g., m/z 241.1579 for analogous compounds) and purity (>95%) .
- Elemental analysis : Validates empirical formulas (e.g., C, H, N percentages within ±0.3% of theoretical values) .
Q. Methodological Steps :
Grow single crystals in inert solvents (e.g., ethyl acetate/hexane).
Collect X-ray data at low temperatures (e.g., 193 K) to minimize thermal motion artifacts .
Cross-validate spectroscopic data with computational predictions (e.g., DFT-calculated NMR shifts) .
How can computational chemistry tools be applied to predict the reactivity and stability of this compound under varying experimental conditions?
Advanced Research Question
- Density Functional Theory (DFT) : Models electron density distribution to predict sites for electrophilic/nucleophilic attack. For example, the imine group’s electron-deficient nature can be quantified via HOMO-LUMO gaps .
- Molecular Dynamics (MD) simulations : Assess solubility and aggregation tendencies in solvents (e.g., polar vs. nonpolar media) .
- Reaction pathway optimization : Virtual screening of catalysts/solvents reduces trial-and-error experimentation (e.g., iodine vs. Brønsted acid catalysis) .
Q. Table 2: Computational Parameters for Stability Analysis
| Software/Tool | Application | Output Metrics | Reference |
|---|---|---|---|
| Gaussian 16 | HOMO-LUMO gap calculation | Reactivity indices | |
| GROMACS | Solvation free energy | Aggregation propensity |
What experimental design strategies (e.g., factorial design) are recommended to optimize synthesis parameters for higher efficiency?
Advanced Research Question
- Full factorial design : Varies factors like catalyst concentration (0.5–2.0 mol%), temperature (80–120°C), and solvent polarity (DMF vs. THF) to identify interactions affecting yield .
- Response Surface Methodology (RSM) : Models non-linear relationships between variables (e.g., solvent volume vs. cyclization rate) .
Case Study :
A 2³ factorial design for a similar quinoline derivative revealed that iodine concentration and solvent polarity account for 68% of yield variability, while temperature has minimal impact .
How should researchers address contradictions in reported data (e.g., conflicting spectroscopic results or synthetic yields)?
Advanced Research Question
- Theoretical alignment : Reconcile empirical data with computational predictions (e.g., DFT-optimized structures vs. X-ray data) .
- Cross-validation : Repeat experiments under standardized conditions (e.g., controlled humidity for hygroscopic intermediates) .
- Meta-analysis : Compare reaction outcomes across studies, adjusting for variables like catalyst purity or solvent grade .
Example : Discrepancies in HNMR shifts for analogous compounds were resolved by re-examining solvent effects (CDCl3 vs. DMSO-d6) and sample concentration .
What are the best practices for ensuring reproducibility in the synthesis and characterization of this compound?
Basic Research Question
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
